molecular formula C10H6ClN3O B13928275 8-Chloro-5-methyl-6-oxo-5,6-dihydro-1,5-naphthyridine-2-carbonitrile

8-Chloro-5-methyl-6-oxo-5,6-dihydro-1,5-naphthyridine-2-carbonitrile

Cat. No.: B13928275
M. Wt: 219.63 g/mol
InChI Key: RGCURDZJTFJFJK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Chloro-5-methyl-6-oxo-5,6-dihydro-1,5-naphthyridine-2-carbonitrile is a heterocyclic compound belonging to the naphthyridine family. This compound is characterized by its unique structure, which includes a chloro, methyl, and oxo group attached to a naphthyridine ring.

Preparation Methods

The synthesis of 8-Chloro-5-methyl-6-oxo-5,6-dihydro-1,5-naphthyridine-2-carbonitrile typically involves the Gould-Jacobs reaction. This reaction starts with 3-aminopyridine and diethyl methylenemalonate, followed by thermal cyclization to form the naphthyridine core . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

8-Chloro-5-methyl-6-oxo-5,6-dihydro-1,5-naphthyridine-2-carbonitrile undergoes various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 8-Chloro-5-methyl-6-oxo-5,6-dihydro-1,5-naphthyridine-2-carbonitrile involves its interaction with specific molecular targets. It may inhibit certain enzymes or interfere with cellular pathways, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar compounds to 8-Chloro-5-methyl-6-oxo-5,6-dihydro-1,5-naphthyridine-2-carbonitrile include other naphthyridine derivatives such as:

Properties

Molecular Formula

C10H6ClN3O

Molecular Weight

219.63 g/mol

IUPAC Name

8-chloro-5-methyl-6-oxo-1,5-naphthyridine-2-carbonitrile

InChI

InChI=1S/C10H6ClN3O/c1-14-8-3-2-6(5-12)13-10(8)7(11)4-9(14)15/h2-4H,1H3

InChI Key

RGCURDZJTFJFJK-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(=CC1=O)Cl)N=C(C=C2)C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.